

Technical Application Note: 5,5-Dimethylhexan-3-yl Acetate in Functional Fragrance Systems

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Compound of Interest

Compound Name: *Acetic acid;5,5-dimethylhexan-3-ol*

CAS No.: 89389-87-7

Cat. No.: B14379037

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Executive Summary

This application note details the physicochemical characterization, synthesis, and formulation protocols for 5,5-dimethylhexan-3-yl acetate (CAS: 89389-87-7). While often overshadowed by its structural isomer 3,5,5-trimethylhexyl acetate (Iso-nonyl acetate), this molecule represents a class of sterically hindered secondary esters critical for high-performance functional perfumery.

Core Value Proposition: Unlike primary linear esters (e.g., hexyl acetate) which degrade rapidly in alkaline environments (soaps, detergents, bleach), 5,5-dimethylhexan-3-yl acetate exhibits superior hydrolytic stability due to the steric bulk of the neopentyl tail and the secondary nature of the ester linkage. Its odor profile is characterized as diffusive, fruity-woody, with distinct herbal/rhubarb nuances, making it a vital "lift" agent in modern fougère and chypre accords.

Physicochemical Profile & Mechanism

Molecular Data

Property	Specification
IUPAC Name	5,5-dimethylhexan-3-yl acetate
CAS Number	89389-87-7
Molecular Formula	C ₁₀ H ₂₀ O ₂
Molecular Weight	172.26 g/mol
LogP (Predicted)	~3.50 (High Substantivity)
Boiling Point	175–180 °C (at 760 mmHg)
Flash Point	~60–65 °C
Odor Profile	Fruity (Berry/Pear), Woody, Green, Rhubarb-like

The "Neopentyl Effect" (Mechanistic Insight)

The stability of this molecule is driven by its specific topology.

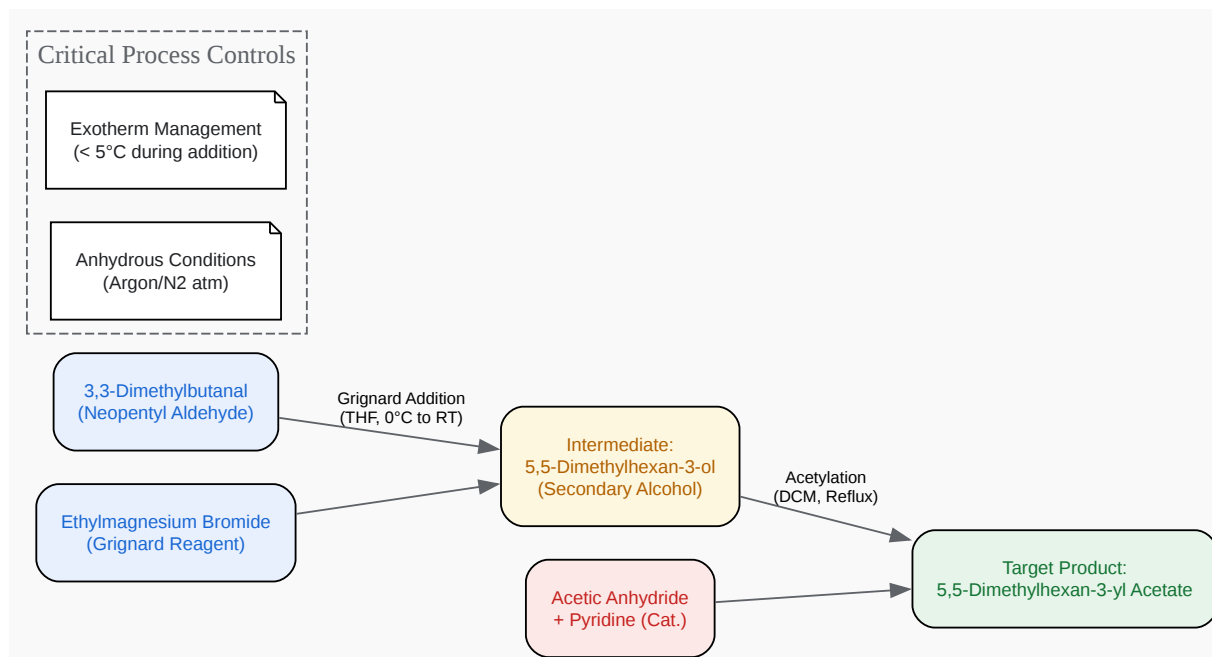
- **Secondary Carbocation Character:** The acetate is attached to a secondary carbon (C3), which is inherently more resistant to nucleophilic attack (hydrolysis) than primary esters.
- **Neopentyl Shielding:** The tert-butyl group at C5 acts as a hydrophobic anchor. While not directly adjacent to the ester (which would make synthesis difficult), it creates a "sweeping volume" that discourages water coordination in surfactant micelles, preserving the fragrance note during the wash cycle.

Synthesis & Production Protocol

Objective: Synthesize high-purity (>98%) 5,5-dimethylhexan-3-yl acetate via a Grignard-mediated pathway followed by acetylation.

Reaction Pathway Visualization

The following diagram illustrates the two-stage synthesis: Grignard addition to form the alcohol, followed by esterification.



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Caption: Two-step synthesis pathway from neopentyl aldehyde to the final acetate ester.

Detailed Experimental Protocol

Stage 1: Synthesis of 5,5-Dimethylhexan-3-ol

Reference Grounding: Grignard addition to aldehydes is the standard for secondary alcohol synthesis (Benchchem, 2025).

- Setup: Flame-dry a 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, and reflux condenser under an Argon atmosphere.
- Reagent Prep: Charge the flask with 3,3-dimethylbutanal (1.0 eq) dissolved in anhydrous THF (tetrahydrofuran). Cool to 0°C using an ice bath.

- Addition: Slowly add Ethylmagnesium bromide (1.1 eq, 3.0M in ether) dropwise via the addition funnel.
 - Critical Check: Maintain internal temperature below 5°C to prevent side reactions (enolization).
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- Quench: Cool to 0°C. Quench carefully with Saturated Ammonium Chloride (sat. NH₄Cl).^[1]^[2]
- Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over MgSO₄.^[1]^[2]^[3] Concentrate in vacuo.
- Purification: Distill the crude alcohol (BP approx. 158°C) or use it directly if purity >95% by GC.

Stage 2: Acetylation^[4]

- Setup: Dissolve the isolated 5,5-dimethylhexan-3-ol (1.0 eq) in Dichloromethane (DCM).
- Catalysis: Add Pyridine (1.2 eq) and a catalytic amount of DMAP (4-dimethylaminopyridine).
- Acylation: Add Acetic Anhydride (1.1 eq) dropwise at 0°C.
- Completion: Warm to RT and stir overnight.
- Wash: Wash with 1M HCl (to remove pyridine), then sat. NaHCO₃ (to remove acetic acid), then Brine.
- Isolation: Dry (MgSO₄) and concentrate.
- Final Polish: Fractional distillation under reduced pressure to obtain the fragrance-grade ester.

Application & Stability Protocols

Olfactory Evaluation Protocol

Context: This molecule is used to bridge "top notes" (citrus) with "heart notes" (herbal/woody).

- Dilution: Prepare a 10% solution in Dipropylene Glycol (DPG).
- Blotter Test: Dip a smelling strip. Evaluate at T=0, T=1hr, and T=24hr.
- Expected Trajectory:
 - Top: Fresh, diffusive, slightly metallic/green.
 - Heart: Rhubarb, red berry, woody.
 - Base: Dry woody persistence (unlike Hexyl Acetate which fades in <1 hour).

Hydrolytic Stability Test (High pH Challenge)

Rationale: To validate the molecule's utility in bleach or heavy-duty detergents.

- Matrix Preparation: Prepare a standard detergent base (pH 10.5).
- Dosing: Incorporate 5,5-dimethylhexan-3-yl acetate at 0.5% w/w.
- Control: Prepare a parallel sample using Hexyl Acetate (linear analog).
- Incubation: Store both samples at 40°C for 4 weeks (Accelerated Aging).
- Analysis: Extract samples with Hexane and analyze via GC-MS.
- Success Criteria:
 - Hexyl Acetate:[5] Expected >50% degradation (loss to Hexanol + Acetate).
 - 5,5-Dimethylhexan-3-yl Acetate:[4][6][7] Expected <10% degradation.

Quality Control (QC) Parameters

Parameter	Method	Acceptance Criteria
Appearance	Visual	Colorless to pale yellow liquid
Purity	GC-FID (Polar Column)	> 98.0%
Acid Value	Titration (KOH)	< 1.0 mg KOH/g
Refractive Index	Refractometer @ 20°C	1.415 – 1.425 (Predicted)
Specific Gravity	Densitometer @ 25°C	0.850 – 0.870

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